molecular formula C10H7NO6 B1349365 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid CAS No. 205985-96-2

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid

Cat. No. B1349365
M. Wt: 237.17 g/mol
InChI Key: VFPWGRRTVZRIRQ-UHFFFAOYSA-N
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Description

“4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications1. It is a yellow crystalline powder that is soluble in water and organic solvents1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(1,3-diethoxy-1,3-dioxopropan-2-ylo)-3-methylimidazolium bromide (RIL1_Br), 1-(2-etoxy-2-oxoethyl)-3-methylimidazolium bromide (RIL2_Br), 1-(2-etoxy-2-oxoethyl)-3-methylimidazolium tetrafluoroborate (RIL3_BF4) ionic liquids were synthesized2. However, the exact synthesis process for “4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid” is not available in the retrieved data.



Molecular Structure Analysis

The molecular structure of “4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid” contains a total of 24 bonds. There are 17 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 aldehyde (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group3.



Chemical Reactions Analysis

The exact chemical reactions involving “4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid” are not available in the retrieved data. However, similar compounds have been used in various chemical reactions, such as cyclization, ring annulation, cycloaddition, and direct C-H arylation4.



Physical And Chemical Properties Analysis

“4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid” is a yellow crystalline powder that is soluble in water and organic solvents1. Further physical and chemical properties are not available in the retrieved data.


Scientific Research Applications

Application 1: Preparation and Characterization of Cellulose Acetate Propionate Films

  • Results: The incorporation of RIL influenced the morphology of films by increasing their surface roughness with the rise of RIL content. The thermal stability of CAP-based membranes was dependent on the nature of the ionic liquid. It was found that the type and the amount of the ionic liquid in the CAP matrix substantially influenced the transport properties of the prepared hybrid materials .

Application 2: Impact of Reactive Ionic Liquids Addition on Physicochemical and Sorption Properties of Poly (Vinyl Alcohol)-Based Films

  • Results: RIL incorporation enhanced thermal and mechanical stability of PVA membranes due to the hydrogen bonds between RILs and polymer chains. Membrane swelling behavior in water (H2O), ethanol (EtOH), and propan-2-ol (IPA) and the kinetics of water sorption process revealed that PVA-RILs membranes possess the highest affinity towards water .

Safety And Hazards

The safety and hazards information for “4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid” is not available in the retrieved data.


Future Directions

The future directions for “4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid” could involve further exploration of its potential therapeutic and environmental applications1. Additionally, more research could be conducted to understand its synthesis process, chemical reactions, mechanism of action, and safety profile.


Please note that this analysis is based on the available data and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-(1,3-dioxopropan-2-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-4-7(5-13)8-2-1-6(10(14)15)3-9(8)11(16)17/h1-5,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWGRRTVZRIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371429
Record name 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid

CAS RN

205985-96-2
Record name 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde
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